molecular formula C25H26N4O3 B2599701 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 903257-39-6

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide

Número de catálogo B2599701
Número CAS: 903257-39-6
Peso molecular: 430.508
Clave InChI: DTTHDJLGSRZOLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a complex organic molecule that contains an isoquinoline structure . Isoquinolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dihydroisoquinolin-2(1H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The isoquinoline structure is a key component .

Aplicaciones Científicas De Investigación

Metabolism and Disposition in Humans

N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide, due to its complex structure, has been a subject of pharmacokinetic studies to understand its metabolism and disposition in humans. One significant study focused on a related compound, BMS-690514, highlighting the extensive metabolism and elimination pathways of tetrahydroisoquinoline derivatives. The study revealed that after oral administration, the compound was rapidly absorbed and predominantly eliminated through feces and urine, indicating high metabolic activity. This research helps in understanding the pharmacokinetics of similar compounds, including N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide, which could be crucial for developing therapeutic agents targeting cancer and other diseases (Christopher et al., 2010).

Neurotoxicity and Potential Therapeutic Applications

Studies on similar tetrahydroisoquinoline derivatives have explored their neurotoxicity and potential therapeutic applications. The metabolism of such compounds in humans can yield various metabolites, some of which might have neurotoxic effects, while others could offer therapeutic benefits. For example, research on MPTP, a neurotoxin, and its analogs, has paved the way for investigating the neurotoxicity potential of related compounds, including tetrahydroisoquinolines, in Parkinson's disease. This line of research is crucial for identifying both the risks and therapeutic potentials of compounds like N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide in neurodegenerative disorders (Matsubara et al., 2002).

Potential in Oncology

The study of the metabolism and action of tetrahydroisoquinoline derivatives, including N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide, extends into oncology. These compounds' ability to inhibit specific receptors and pathways involved in cancer cell growth and metastasis could make them valuable as cancer therapeutics. Research into compounds like BMS-690514, which targets ErbB/vascular endothelial growth factor receptors, demonstrates the potential of tetrahydroisoquinolines in treating conditions such as non-small-cell lung cancer and metastatic breast cancer. This suggests a promising area of research for N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide and similar compounds (L. Christopher et al., 2010).

Propiedades

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-32-22-10-4-9-21(14-22)28-25(31)24(30)27-16-23(19-8-5-12-26-15-19)29-13-11-18-6-2-3-7-20(18)17-29/h2-10,12,14-15,23H,11,13,16-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTHDJLGSRZOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-methoxyphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.